molecular formula C15H21NO B5821710 2-cyclohexyl-N-(4-methylphenyl)acetamide

2-cyclohexyl-N-(4-methylphenyl)acetamide

Cat. No. B5821710
M. Wt: 231.33 g/mol
InChI Key: OTMUDBOKPBFTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(4-methylphenyl)acetamide (CMA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CMA belongs to the family of N-phenylacetamide derivatives, which have been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to affect various biochemical and physiological processes in the body. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory effects. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, suggesting its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit low toxicity, making it a safe compound for lab experiments. However, one of the limitations of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-cyclohexyl-N-(4-methylphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of chronic pain and inflammation. Another direction is to explore its potential use in the treatment of epilepsy. Further studies are also needed to understand the mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide and its effects on various biochemical and physiological processes in the body. Additionally, the development of more water-soluble derivatives of 2-cyclohexyl-N-(4-methylphenyl)acetamide could improve its potential use in vivo.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(4-methylphenyl)acetamide involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of 2-cyclohexyl-N-(4-methylphenyl)acetamide obtained through this method is around 60%.

Scientific Research Applications

2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to possess various biological activities, making it a potential candidate for drug development. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.

properties

IUPAC Name

2-cyclohexyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMUDBOKPBFTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.